molecular formula C24H22N2O6S B15009238 ethyl (2E)-2-(3-hydroxybenzylidene)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl (2E)-2-(3-hydroxybenzylidene)-7-(4-hydroxy-3-methoxyphenyl)-5-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Katalognummer: B15009238
Molekulargewicht: 466.5 g/mol
InChI-Schlüssel: ACXANHGQWKOWFJ-YBFXNURJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL (2E)-7-(4-HYDROXY-3-METHOXYPHENYL)-2-[(3-HYDROXYPHENYL)METHYLIDENE]-5-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2E)-7-(4-HYDROXY-3-METHOXYPHENYL)-2-[(3-HYDROXYPHENYL)METHYLIDENE]-5-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted phenols and thiazolopyrimidine precursors. Key steps may involve condensation reactions, cyclization, and esterification under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques like crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL (2E)-7-(4-HYDROXY-3-METHOXYPHENYL)-2-[(3-HYDROXYPHENYL)METHYLIDENE]-5-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of ETHYL (2E)-7-(4-HYDROXY-3-METHOXYPHENYL)-2-[(3-HYDROXYPHENYL)METHYLIDENE]-5-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiazolopyrimidines: A class of compounds with similar core structures but different substituents.

    Phenolic Compounds: Compounds containing hydroxyl groups attached to aromatic rings.

Uniqueness

ETHYL (2E)-7-(4-HYDROXY-3-METHOXYPHENYL)-2-[(3-HYDROXYPHENYL)METHYLIDENE]-5-METHYL-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C24H22N2O6S

Molekulargewicht

466.5 g/mol

IUPAC-Name

ethyl (2E)-7-(4-hydroxy-3-methoxyphenyl)-2-[(3-hydroxyphenyl)methylidene]-5-methyl-3-oxo-7H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C24H22N2O6S/c1-4-32-23(30)20-13(2)26-22(29)19(11-14-6-5-7-16(27)10-14)33-24(26)25-21(20)15-8-9-17(28)18(12-15)31-3/h5-12,21,27-28H,4H2,1-3H3/b19-11+

InChI-Schlüssel

ACXANHGQWKOWFJ-YBFXNURJSA-N

Isomerische SMILES

CCOC(=O)C1=C(N2C(=O)/C(=C\C3=CC(=CC=C3)O)/SC2=NC1C4=CC(=C(C=C4)O)OC)C

Kanonische SMILES

CCOC(=O)C1=C(N2C(=O)C(=CC3=CC(=CC=C3)O)SC2=NC1C4=CC(=C(C=C4)O)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.